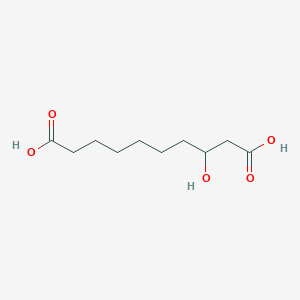

3-Hydroxydecanedioic acid

概要

説明

3-Hydroxydecanedioic acid is a dicarboxylic acid that belongs to the class of compounds known as hydroxy fatty acids. These compounds are characterized by the presence of hydroxyl functional groups attached to the principal carbon chain. This compound is found in most vertebrates and is involved in various metabolic pathways .

準備方法

Synthetic Routes and Reaction Conditions: 3-Hydroxydecanedioic acid can be synthesized through the omega-oxidation and incomplete beta-oxidation of fatty acids.

Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological methods. These methods include the use of genetically engineered microorganisms that can produce the compound through fermentation processes. The microorganisms are engineered to express enzymes that catalyze the omega-oxidation and beta-oxidation pathways .

化学反応の分析

Types of Reactions: 3-Hydroxydecanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are usually carried out in anhydrous solvents.

Major Products:

Oxidation: The oxidation of this compound typically results in the formation of decanedioic acid.

Reduction: Reduction reactions yield decanedioic acid derivatives with reduced hydroxyl groups.

Substitution: Substitution reactions produce various derivatives depending on the substituent introduced.

科学的研究の応用

Biological Studies

- Metabolic Disorders : 3-HDA is studied as a biomarker for conditions such as ketoacidosis. Elevated levels are found in urine samples from patients with this condition, indicating its potential diagnostic utility .

Polymer Chemistry

- Precursor for Polymers : Used in synthesizing biodegradable plastics and specialty polymers due to its unique chemical properties. It serves as a building block for creating complex organic molecules.

Medical Research

- Therapeutic Potential : Investigated for its role in treating metabolic disorders, particularly those related to fatty acid metabolism. Research has focused on its potential to ameliorate symptoms associated with conditions like long-chain hydroxyacyl CoA dehydrogenase deficiency (LCHAD) .

Case Studies

Industrial Applications

The industrial applications of 3-Hydroxydecanedioic acid include:

作用機序

The mechanism of action of 3-hydroxydecanedioic acid involves its participation in metabolic pathways such as the omega-oxidation and beta-oxidation of fatty acids. These pathways are crucial for the breakdown and utilization of fatty acids in the body. The compound acts as an intermediate in these pathways, facilitating the conversion of fatty acids into energy and other essential metabolites .

Molecular Targets and Pathways:

Peroxisomal acyl-coenzyme A oxidase 1: This enzyme catalyzes the initial step in the beta-oxidation of fatty acids.

Fatty Acid Biosynthesis Pathway: this compound is involved in the biosynthesis of longer-chain fatty acids.

類似化合物との比較

3-Hydroxydecanedioic acid can be compared with other similar compounds such as:

- 3-Hydroxyoctanedioic acid

- 3-Hydroxyoctenedioic acid

- 3-Hydroxydecenedioic acid

- 3-Hydroxydodecanedioic acid

- 3-Hydroxydodecenedioic acid

- 3-Hydroxytetradecenedioic acid

- 3-Hydroxytetradecadienedioic acid

Uniqueness: this compound is unique due to its specific structure and the position of the hydroxyl group. This structural uniqueness allows it to participate in specific metabolic pathways and reactions that other similar compounds may not be able to .

生物活性

3-Hydroxydecanedioic acid (3-HDA) is a medium-chain hydroxy fatty acid that has garnered attention for its biological roles and potential clinical implications. This article presents a comprehensive overview of the biological activity of 3-HDA, including its metabolic pathways, implications in various disorders, and findings from relevant studies.

Chemical Structure and Classification

This compound is classified as a dicarboxylic acid with a hydroxyl group at the third carbon position. It belongs to the family of hydroxy fatty acids, which are characterized by the presence of hydroxyl functional groups attached to their carbon chains. The molecular formula for 3-HDA is .

Metabolic Pathways

3-HDA is primarily involved in the metabolism of fatty acids through several key pathways:

- Omega-Oxidation : It is formed from the omega-oxidation of fatty acids, which is a process that converts fatty acids into dicarboxylic acids.

- Beta-Oxidation : Following omega-oxidation, incomplete beta-oxidation can yield shorter-chain dicarboxylic acids, including 3-HDA .

- Acylcarnitine Pathway : In humans, 3-HDA is involved in the acylcarnitine pathway, which plays a crucial role in transporting fatty acids into mitochondria for energy production .

Metabolic Disorders

The excretion levels of 3-HDA can serve as biomarkers for certain metabolic disorders. Notably:

- Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHAD) : Patients with LCHAD deficiency often exhibit elevated levels of 3-hydroxydicarboxylic acids, including 3-HDA, in their urine. This elevation is indicative of impaired fatty acid oxidation .

- Ketoacidosis : Increased urinary excretion of 3-HDA has been observed in patients with ketoacidosis, correlating positively with other metabolites such as hexanedioic acid .

Nutritional Biomarker

Research indicates that 3-HDA can be detected in various food sources, including poultry and certain mammals. Its presence in urine may reflect dietary intake and could potentially serve as a biomarker for food consumption patterns .

Case Studies

Several studies have investigated the implications of 3-HDA in metabolic conditions:

- Study on Dicarboxylic Aciduria : A study highlighted that patients with dicarboxylic aciduria showed increased excretion of 3-hydroxydicarboxylic acids during fasting and abnormal fatty acid oxidation conditions. The study emphasized the importance of analyzing metabolite ratios for diagnosing specific metabolic defects .

- LCHAD Deficiency Diagnosis : Another research effort focused on developing sensitive analytical methods for measuring urinary 3-HDA to improve diagnostic accuracy for LCHAD deficiency. The study utilized stable-isotope dilution mass spectrometry to quantify excretion levels effectively .

Table: Summary of Key Findings on this compound

特性

IUPAC Name |

3-hydroxydecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c11-8(7-10(14)15)5-3-1-2-4-6-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYZCCKCJQWHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867719 | |

| Record name | 3-Hydroxydecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73141-46-5, 68812-93-1 | |

| Record name | 3-Hydroxysebacic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73141-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxydecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068812931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxysebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073141465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYSEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X0JEZ4U1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。